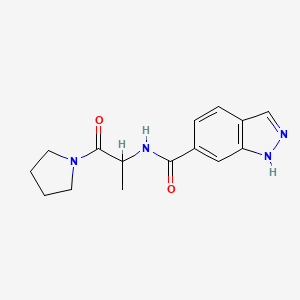
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, also known as NTU, is a compound that has been studied for its potential use in scientific research. This urea derivative has shown promise in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurotransmitter signaling. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have neuroprotective effects in models of neurodegenerative diseases and to inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have low toxicity in animal models, making it a safe compound for use in research. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is its limited availability, as it is a relatively new compound that is not yet widely used in research.
Orientations Futures
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea, including its potential use in the development of drugs for neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea and its effects on various signaling pathways in the body. Finally, the development of new synthesis methods for 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea may help to increase its availability and facilitate further research.
Méthodes De Synthèse
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of naphthalene-1-carboxaldehyde with 2,2,2-trifluoroethylamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea. This method has been optimized to produce high yields of pure 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in medicinal chemistry, particularly in the development of drugs for neurological disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)9-19-13(20)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIHXHTHVHSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)